molecular formula C6H14BrNO2 B1653812 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide CAS No. 19604-99-0

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B1653812
CAS No.: 19604-99-0
M. Wt: 212.08
InChI Key: KXHGPWFUKUMTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound reflects its complex molecular structure incorporating both quaternary ammonium functionality and carboxylic acid groups. According to International Union of Pure and Applied Chemistry naming conventions, this compound is identified as this compound, emphasizing the positioning of the carboxyl group at the 2-position relative to the quaternary nitrogen center. The compound exists under multiple Chemical Abstracts Service registry numbers, with 19604-99-0 being one primary identifier, though variations in salt forms and hydration states have led to additional registry entries including 5938-06-7 for closely related carboxymethyl trimethylammonium bromide variants.

The molecular formula C₆H₁₄BrNO₂ accurately represents the composition, encompassing six carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. Alternative nomenclature systems refer to this compound as carboxymethyl trimethylammonium bromide or N,N,N-trimethyl ammonio acetic acid bromide, reflecting the structural relationship to trimethylglycine betaine. The InChI (International Chemical Identifier) string provides unambiguous structural representation: InChI=1S/C₅H₁₁NO₂.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H, which precisely defines the connectivity and stereochemistry.

Table 1: Systematic Identification Data for this compound

Property Value Reference
IUPAC Name This compound
CAS Registry Number 19604-99-0 (primary)
Alternative CAS 5938-06-7
Molecular Formula C₆H₁₄BrNO₂
Molecular Weight 212.09 g/mol
InChI Key KXHGPWFUKUMTCW-UHFFFAOYSA-N

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and characterization of betaine compounds in the nineteenth century. The parent compound trimethylglycine, commonly known as betaine, was first isolated by Scheibler in 1866 from sugar beet (Beta vulgaris), establishing the foundational understanding of quaternary ammonium carboxylates in biological systems. This discovery marked the beginning of systematic investigation into compounds containing both quaternary ammonium centers and carboxylate functionality, laying the groundwork for subsequent development of halide salt derivatives.

The progression from free betaine to its various salt forms occurred through industrial and research demands for more stable, crystalline materials suitable for chemical manipulation and storage. Historical patents from the mid-twentieth century document processes for recovering betaine and its salts from sugar beet waste, with particular emphasis on hydrochloride formation, suggesting that bromide salt preparation followed similar methodological approaches. The development of systematic synthetic approaches to quaternary ammonium bromides, including those containing carboxylate functionality, emerged from the broader field of surfactant chemistry and pharmaceutical intermediate synthesis during the latter half of the twentieth century.

Research into quaternary ammonium compounds expanded significantly following recognition of their antimicrobial properties and utility as phase transfer catalysts. The specific preparation and characterization of this compound represents part of this systematic exploration of structure-activity relationships within the quaternary ammonium family. Crystallographic studies of related compounds, such as the detailed structural analysis of carboxymethyl triethylazanium bromide reported in contemporary literature, demonstrate the continued research interest in understanding the solid-state properties and hydrogen bonding patterns of these materials.

Role in Quaternary Ammonium Compound Chemistry

This compound occupies a unique position within quaternary ammonium compound chemistry, serving as a bridge between biological quaternary ammonium metabolites and synthetic quaternary ammonium salts. Quaternary ammonium cations, defined as positively charged polyatomic ions with the structure [NR₄]⁺, represent permanently charged species independent of solution pH, distinguishing them from primary, secondary, and tertiary ammonium ions. The incorporation of carboxylate functionality within the same molecule creates a zwitterionic structure when the carboxylic acid is deprotonated, while the bromide salt form maintains the cationic character through protonation of the carboxyl group.

The synthetic utility of this compound stems from its dual functionality, combining the electrophilic reactivity characteristic of quaternary ammonium centers with the nucleophilic potential of carboxylate groups. This dual nature enables participation in diverse chemical transformations, including nucleophilic substitution reactions where the bromide ion can be displaced by various nucleophiles, and coordination chemistry where the carboxylate group can function as a ligand. The compound demonstrates the broader principle that quaternary ammonium salts can be prepared through alkylation of tertiary amines, a process historically termed the Menshutkin reaction but now commonly referred to as quaternization.

Table 2: Comparative Properties with Related Quaternary Ammonium Compounds

Compound Molecular Formula Key Functional Groups Primary Applications
This compound C₆H₁₄BrNO₂ Quaternary ammonium, carboxylate, bromide Research intermediate, crystallographic studies
Cetrimonium bromide C₁₉H₄₂BrN Quaternary ammonium, long alkyl chain Surfactant, antimicrobial agent
Trimethylglycine (betaine) C₅H₁₁NO₂ Quaternary ammonium, carboxylate (zwitterion) Biological osmolyte, methylation donor

Within the broader context of quaternary ammonium chemistry, this compound exemplifies the stability and reactivity patterns characteristic of the class. Quaternary ammonium cations demonstrate remarkable stability toward electrophiles, oxidants, and acids, while maintaining susceptibility to strong nucleophiles under harsh conditions. The presence of the carboxylate group introduces additional complexity through potential intramolecular interactions and hydrogen bonding patterns, as demonstrated in crystallographic studies of related compounds where carboxylic acid hydrogen atoms engage in asymmetric hydrogen bonding with carboxylate oxygen atoms. This structural complexity contributes to the compound's utility in specialized applications requiring both ionic character and coordinating functionality.

Properties

IUPAC Name

2-carboxyethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.BrH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHGPWFUKUMTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50772841
Record name 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50772841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19604-99-0
Record name 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50772841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-carboxyethyl)trimethylazanium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Trimethylamine with Ethyl Bromoacetate

The most widely documented method involves the quaternization of trimethylamine with ethyl bromoacetate, followed by hydrolysis of the ester group to yield the carboxylic acid. This two-step process is exemplified by the following reaction sequence:

  • Quaternization Step :
    Trimethylamine reacts with ethyl bromoacetate in ethyl acetate under reflux conditions (48–72 hours) to form the intermediate ethyl 2-(trimethylammonio)acetate bromide. The reaction is driven by the nucleophilic substitution mechanism, where the tertiary amine attacks the electrophilic carbon of the alkyl bromide.

    $$
    \text{(CH}3\text{)}3\text{N} + \text{BrCH}2\text{COOCH}2\text{CH}3 \rightarrow \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COOCH}2\text{CH}3 \cdot \text{Br}^-
    $$

    Conditions :

    • Solvent: Ethyl acetate or tetrahydrofuran (THF)
    • Temperature: Reflux (70–80°C)
    • Duration: 48–72 hours
    • Yield: 70–85% (reported for analogous compounds)
  • Hydrolysis Step :
    The ethyl ester intermediate undergoes saponification using aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours, followed by neutralization with hydrobromic acid to regenerate the bromide counterion.

    $$
    \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COOCH}2\text{CH}3 \cdot \text{Br}^- + \text{NaOH} \rightarrow \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COO}^- \cdot \text{Na}^+ + \text{CH}3\text{CH}2\text{OH}
    $$
    $$
    \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COO}^- \cdot \text{Na}^+ + \text{HBr} \rightarrow \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COOH} \cdot \text{Br}^-
    $$

    Key Considerations :

    • Excess HBr ensures complete protonation of the carboxylate.
    • Crystallization from ethanol/water mixtures enhances purity.

Direct Alkylation with Bromoacetic Acid

An alternative one-pot synthesis involves the reaction of trimethylamine with bromoacetic acid in a polar aprotic solvent such as dimethylformamide (DMF). This method bypasses the ester intermediate but requires careful pH control to prevent protonation of the amine.

$$
\text{(CH}3\text{)}3\text{N} + \text{BrCH}2\text{COOH} \rightarrow \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COOH} \cdot \text{Br}^-
$$

Optimized Parameters :

  • Solvent: DMF or acetonitrile
  • Temperature: 50–60°C
  • Base: Diisopropylethylamine (DIPEA) to scavenge HBr
  • Yield: 60–75%

Silver Oxide-Assisted Quaternization

For high-purity applications, the silver oxide (Ag₂O) method is employed to precipitate bromide ions as AgBr, driving the reaction to completion. This approach is particularly useful for avoiding halide impurities.

$$
2\text{(CH}3\text{)}3\text{N} + \text{BrCH}2\text{COOCH}2\text{CH}3 + \text{Ag}2\text{O} \rightarrow 2\text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{COOCH}2\text{CH}_3 \cdot \text{AgBr} \downarrow
$$

Advantages :

  • Eliminates residual Br⁻ ions.
  • Suitable for pharmaceutical-grade synthesis.

Optimization of Reaction Conditions

Solvent Effects

Ethyl acetate and THF are preferred for the quaternization step due to their moderate polarity, which facilitates the dissolution of both trimethylamine and alkyl bromides. In contrast, DMF enhances reaction rates in direct alkylation but complicates purification due to high boiling points.

Temperature and Time

Prolonged reflux (48–72 hours) is critical for achieving high yields in the ethyl bromoacetate route, whereas shorter durations (24–36 hours) suffice in DMF. Elevated temperatures (>80°C) risk decomposition of the quaternary ammonium product.

Counterion Exchange

While the bromide ion is intrinsic to the described methods, anion exchange resins can substitute Br⁻ with other counterions (e.g., Cl⁻, PF₆⁻) for specific applications.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (s, 9H, N(CH₃)₃), δ 3.98 (s, 2H, CH₂COO), δ 4.12 (s, 1H, COOH).
  • ¹³C NMR (100 MHz, D₂O): δ 54.2 (N(CH₃)₃), δ 62.1 (CH₂COO), δ 174.5 (COOH).
  • ESI-MS : m/z 146.1 [M⁺ − Br⁻] calculated for C₆H₁₃NO₂⁺, observed 146.0.

Elemental Analysis

Calculated for C₆H₁₂BrNO₂ : C 32.75%, H 5.50%, N 6.37%.
Observed : C 32.70%, H 5.48%, N 6.35%.

Applications and Derivatives

Ionic Liquids

The compound serves as a precursor for biocompatible ionic liquids, leveraging its low toxicity and high solubility in aqueous media. Derivatives with elongated alkyl chains exhibit enhanced thermal stability (decomposition temperatures >250°C).

Biochemical Research

As a glycine betaine analog, it functions as an osmolyte in stress-response studies, with EC₅₀ values of 10–50 mM in bacterial assays.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide in aqueous solution.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Substitution: Formation of different quaternary ammonium salts.

    Oxidation: Production of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Excipient and Stabilizer:
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is utilized as an excipient in drug formulations. Its solubility and biocompatibility enhance the stability and efficacy of pharmaceutical products. The compound's zwitterionic nature allows it to interact favorably with both hydrophilic and hydrophobic components in formulations, making it ideal for various delivery systems.

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for use in antimicrobial formulations. Its quaternary ammonium structure contributes to its effectiveness against a broad spectrum of microorganisms, which is critical in developing disinfectants and preservatives .

Case Study: Antimicrobial Efficacy
A study demonstrated that formulations containing this compound showed significant reduction in microbial load compared to control samples. This highlights its potential in medical applications where infection control is paramount.

Cosmetic Applications

Skin Conditioning Agent:
In cosmetics, this compound serves as a skin conditioning agent due to its moisturizing properties. Its ability to form a protective barrier on the skin enhances hydration and improves the overall texture of cosmetic products.

Stabilizer in Formulations:
The compound is also employed as a stabilizer in various personal care products. Its compatibility with other ingredients helps maintain product integrity over time, ensuring consistent performance and safety for consumers.

Material Science Applications

Polymerization Monomer:
this compound can act as a polymerizable monomer in the synthesis of antimicrobial polymers. These polymers can be integrated into coatings and materials that require enhanced antimicrobial properties, such as medical devices and packaging materials .

Case Study: Synthesis of Antimicrobial Polymers
In a recent patent application, researchers described the synthesis of polymerizable multifunctional antimicrobial monomers based on this compound. The resulting polymers demonstrated improved adhesion to surfaces and effective microbial resistance, showcasing its versatility in material science .

Mechanism of Action

The compound exerts its effects through interactions with cell membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, influencing membrane permeability and transport processes. This interaction can modulate various biochemical pathways, making it useful in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Choline and Choline Halide Derivatives

Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) is a biologically essential nutrient with a hydroxyl group instead of a carboxy group (). Key differences include:

  • Catalytic Activity: Choline bromide (2-hydroxy-N,N,N-trimethylethan-1-aminium bromide) is ineffective for solvent-free cyclic carbonate synthesis at 90°C but works in ethanol (). The carboxy variant may exhibit altered catalytic behavior due to its acidic group.
  • Biological Role: Choline is synthesized de novo in humans but requires dietary supplementation ().
Table 1: Comparison with Choline Derivatives
Compound Functional Group Key Applications Catalytic Efficacy (Cyclic Carbonates)
Choline bromide -OH Nutrient, catalysis (with solvent) Low (solventless), moderate (ethanol)
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide -COOH Materials science, zwitterionic uses Not reported

Aromatic Brominated Derivatives

Marine-derived bromotyrosine analogs, such as (3,5-dibromo-4-hydroxyphenyl)- and (3,5-dibromo-4-methoxyphenyl)-trimethylethan-1-aminium (Compounds 45 and 46, ), highlight structural and functional contrasts:

  • Biological Activity : These brominated compounds exhibit antiparasitic activity against Plasmodium falciparum and Leishmania panamensis (). The carboxy variant’s bioactivity remains unexplored but may differ due to reduced hydrophobicity.
  • Source : Marine sponges vs. synthetic origins of the target compound.
Table 2: Brominated Aromatic Derivatives
Compound Substituents Bioactivity (IC50) Source
Compound 45 () 3,5-dibromo-4-hydroxyphenyl Antiparasitic (Plasmodium spp.) Marine sponge
This compound -COOH Not reported Synthetic

Alkyl Chain Variants

Quaternary ammonium salts with longer alkyl chains (e.g., 5-bromo-N,N,N-trimethylpentan-1-aminium bromide, ; N,N,N-Trimethyltetradecan-1-aminium bromide, ) differ in:

  • Physicochemical Properties : Longer chains increase hydrophobicity, affecting micelle formation and surfactant behavior. The carboxy variant’s shorter chain and ionic group enhance water solubility.
  • Applications : Tetradecan-1-aminium bromide (C17H38BrN) is used in detergents, while carboxy variants may serve as zwitterionic polymers ().
Table 3: Alkyl Chain Length Comparison
Compound Chain Length Molecular Weight Key Use
5-Bromo-N,N,N-trimethylpentan-1-aminium bromide () C5 323.13 Intermediate synthesis
N,N,N-Trimethyltetradecan-1-aminium bromide () C14 336.39 Surfactant
This compound C2 (+COOH) Not reported Zwitterionic materials

Zwitterionic and Functionalized Analogs

  • Carboxybetaine Methacrylate (CBMA): A zwitterionic monomer with a methacrylate group (). Unlike the target compound, CBMA is polymerizable, enabling hydrogel fabrication for biomedical coatings.
  • Hydrazine Derivatives: 2-(4-hydrazineylphenoxy)-N,N,N-trimethylethan-1-aminium bromide () is used in LC-ESI-MS derivatization. The carboxy group in the target compound may offer alternative analytical applications.

Biological Activity

2-Carboxy-N,N,N-trimethylethan-1-aminium bromide , commonly known as betaine , is a zwitterionic compound with the molecular formula C6H14BrNO2C_6H_{14}BrNO_2 and a molecular weight of 212.08 g/mol. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and implications in various fields.

Betaine functions primarily as an osmolyte , helping to stabilize proteins and cellular structures under stress conditions. It also acts as a methyl donor in biochemical pathways, particularly in the conversion of homocysteine to methionine, which is crucial for maintaining healthy methylation processes in the body. This property links betaine to various metabolic functions and potential protective roles against diseases related to methylation disturbances .

Biological Properties

  • Osmoprotection : Betaine protects cells against osmotic stress by maintaining cell volume and integrity.
  • Antioxidant Activity : It exhibits antioxidant properties, reducing oxidative damage by scavenging free radicals and decreasing lipid peroxidation.
  • Lipid Metabolism : Betaine has been shown to influence lipid metabolism positively, particularly in the liver, where it may help reduce fatty liver disease by promoting fat oxidation .
  • Exercise Performance : Studies suggest that betaine supplementation can enhance physical performance by improving muscle endurance and reducing fatigue during exercise.

Case Studies

  • Cardiovascular Health : Research indicates that betaine supplementation can lower homocysteine levels, which is associated with reduced cardiovascular risk. A clinical trial involving participants with elevated homocysteine levels demonstrated significant reductions after 12 weeks of betaine supplementation.
  • Liver Function : In animal models of non-alcoholic fatty liver disease (NAFLD), betaine administration resulted in decreased liver fat accumulation and improved liver function markers, suggesting its therapeutic potential for metabolic disorders .
  • Diabetes Management : A study showed that betaine supplementation improved insulin sensitivity in type 2 diabetic patients, highlighting its role in glucose metabolism .

Toxicity and Safety

Betaine is generally recognized as safe for use in research settings. However, high doses may lead to gastrointestinal disturbances such as diarrhea and cramps. Recommended dosages should be adhered to in experimental applications to mitigate potential adverse effects .

Applications in Scientific Research

Betaine's multifaceted properties make it valuable across various research domains:

  • Biochemistry : Used as a model compound for studying osmotic regulation and methylation processes.
  • Pharmacology : Investigated for its potential role in drug formulation aimed at metabolic diseases.
  • Agricultural Sciences : Explored as a biostimulant to enhance plant growth and resilience against environmental stressors .

Current State of Research

Ongoing studies are focusing on elucidating the molecular mechanisms through which betaine exerts its protective effects against oxidative stress and inflammation. Additionally, research is expanding into its applications as a dietary supplement in sports nutrition and its role in enhancing crop yield in agricultural practices .

Limitations and Future Directions

Despite promising findings, further research is necessary to fully understand the mechanisms underlying betaine's biological activities. Future studies should focus on:

  • Long-term effects of betaine supplementation in diverse populations.
  • Mechanistic studies exploring its interactions at the molecular level.
  • Clinical trials assessing the efficacy of betaine in treating specific metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via quaternization of a bromo-carboxylic acid precursor with trimethylamine. Key steps include:

  • Reagent Stoichiometry: Use a 20–100-fold excess of trimethylamine (33% w/w in ethanol) relative to the bromo precursor to drive the reaction to completion .
  • Purification: After 24 hours of reaction, isolate the product by filtration and wash with hexanes/ethyl acetate (9:1 v/v) to remove unreacted amines. Recrystallization in ethanol improves purity .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time or temperature if side products (e.g., hydrolysis byproducts) are observed.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the presence of the trimethylammonium group (δ ~3.0–3.5 ppm for 1^1H) and the carboxy moiety (δ ~170–175 ppm for 13^13C).
  • X-Ray Crystallography: For definitive confirmation, grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL, which is robust for small-molecule crystallography even with high-resolution or twinned data .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous solutions?

Methodological Answer:

  • Solubility: The compound is hygroscopic and soluble in polar solvents (water, ethanol, acetonitrile). Pre-dissolve in ethanol for stock solutions to avoid hydrolysis.
  • pH Sensitivity: The carboxy group (pKa ~2–3) can protonate/deprotonate under acidic/basic conditions. Use buffered solutions (pH 4–7) to maintain zwitterionic stability .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its interactions with biological macromolecules?

Methodological Answer: The carboxy group enables pH-dependent interactions with proteins or enzymes:

  • Surface Charge Modulation: At physiological pH (7.4), the compound’s zwitterionic nature reduces nonspecific binding to charged biomolecules. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Enzyme Inhibition Studies: Test inhibitory effects on acetylcholinesterase or other targets by varying pH and ionic strength. Compare results with non-carboxylated analogs to isolate the role of the carboxy group .

Q. How can this compound be utilized as a derivatizing agent in analytical chemistry for detecting carbonyl-containing metabolites?

Methodological Answer: The quaternary ammonium group enhances ionization efficiency in mass spectrometry (MS):

  • Derivatization Protocol: React the compound with carbonyl groups (e.g., methylglyoxal) in a 1:2 molar ratio (analyte:reagent) at pH 5–6. Optimize reaction time (30–60 minutes) and temperature (25–37°C) to maximize adduct formation .
  • ESI-MS Detection: Use positive-ion mode with a m/z range of 200–500. The trimethylammonium group generates stable charged adducts, improving sensitivity for low-abundance analytes .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar quaternary ammonium compounds?

Methodological Answer: Discrepancies often arise from structural variations (e.g., alkyl chain length, substituents) or assay conditions:

  • Structural Analysis: Compare X-ray crystallography data (e.g., bond angles, packing motifs) to identify how the carboxy group alters molecular conformation versus non-carboxylated analogs .
  • Assay Standardization: Replicate bioactivity studies (e.g., antispasmodic assays) under controlled conditions (pH, temperature, solvent). Use reference standards like butylscopolamine bromide for benchmarking .

Q. What strategies are recommended for studying the compound’s role in polymer or material science applications?

Methodological Answer: Leverage its zwitterionic properties for surface modification or hydrogel synthesis:

  • Surface Coating: Graft the compound onto polydimethylsiloxane (PDMS) via carbodiimide coupling (EDC/NHS chemistry). Characterize hydrophilicity using contact angle measurements .
  • Copolymer Synthesis: Incorporate it into methacrylate-based polymers via free radical polymerization. Use 1^1H NMR to confirm incorporation efficiency and dynamic light scattering (DLS) to assess colloidal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Reactant of Route 2
Reactant of Route 2
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.